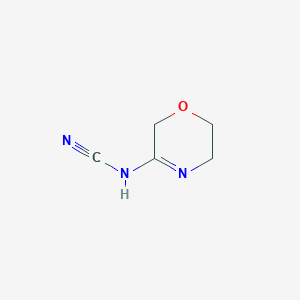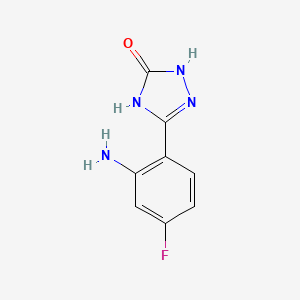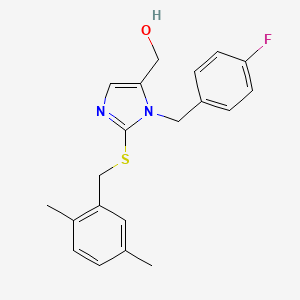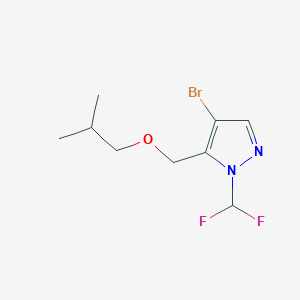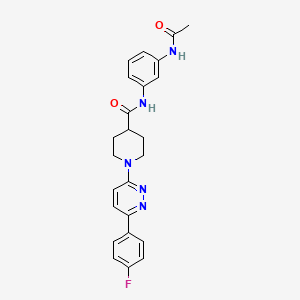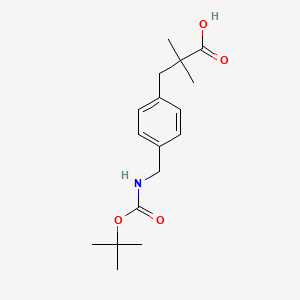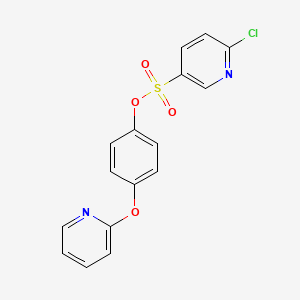
4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPS, and it is a member of the sulfonate family. PPS is a white crystalline powder that is soluble in water and other polar solvents.
Wirkmechanismus
The mechanism of action of PPS is not fully understood. However, studies have suggested that PPS inhibits the activity of enzymes that are involved in cancer cell proliferation and growth. PPS has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
PPS has been shown to have several biochemical and physiological effects. In vitro studies have shown that PPS inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. PPS has also been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
PPS has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. PPS is also soluble in water and other polar solvents, making it easy to dissolve in experimental solutions. However, PPS has some limitations for use in lab experiments. It is a relatively expensive compound, and it may not be readily available in some research settings.
Zukünftige Richtungen
There are several future directions for research on PPS. One potential area of research is the development of PPS analogs with improved anticancer properties. Another area of research is the investigation of the mechanism of action of PPS in cancer cells. Additionally, PPS could be studied for its potential use as an antifungal agent in clinical settings.
Synthesemethoden
PPS can be synthesized by reacting 4-hydroxyphenyl-2-pyridyl ketone with 6-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of PPS, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
PPS has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, PPS has been investigated for its anticancer properties. Studies have shown that PPS inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PPS has also been studied for its potential use as an antifungal agent.
Eigenschaften
IUPAC Name |
(4-pyridin-2-yloxyphenyl) 6-chloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S/c17-15-9-8-14(11-19-15)24(20,21)23-13-6-4-12(5-7-13)22-16-3-1-2-10-18-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJQSCXIZOZSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)OS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738632.png)
![Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2738633.png)
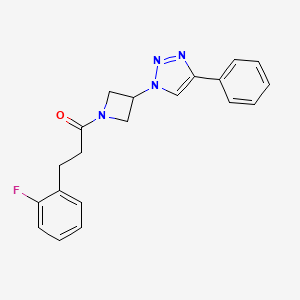
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738637.png)
